2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

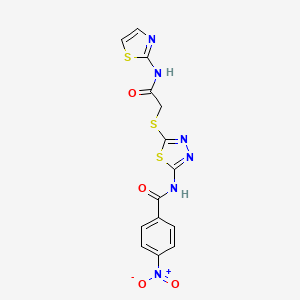

2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, also known as MPB-CP, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds, which are known for their antibacterial and antifungal properties. However, MPB-CP has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Occurrence and Fate of Parabens in Aquatic Environments

Parabens, chemically similar due to their aromatic and synthetic nature, are widely used as preservatives in various consumer products. They are of interest due to their environmental persistence and potential endocrine-disrupting effects. Research on parabens could provide insights into the environmental behavior, degradation, and potential ecological impacts of similar compounds, including "2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide" (Haman et al., 2015).

Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance

Triazines and their derivatives, similar in heterocyclic nature to the compound , exhibit a wide spectrum of biological activities. This highlights the potential for "this compound" to be explored for antibacterial, anticancer, antiviral, and other pharmacological applications (Verma et al., 2019).

Synthetic, Spectroscopic, and Structural Properties of Novel Compounds

The study of novel synthetic routes and structural properties of heterocyclic compounds can provide valuable insights into the chemical behavior and potential applications of "this compound." Research in this area contributes to the development of new materials and pharmaceuticals with specific desired properties (Issac & Tierney, 1996).

Chlorogenic Acid: A pharmacological review

Chlorogenic acid, another compound with significant biological activity, serves as an example of how natural compounds can be utilized for their antioxidant, antibacterial, hepatoprotective, and other beneficial effects. This indicates the potential for comprehensive pharmacological studies on "this compound" to uncover similar therapeutic uses (Naveed et al., 2018).

Fate Processes of Chlorobenzenes in Soil and Potential Remediation Strategies

The environmental impact and remediation strategies for chlorobenzenes provide a model for understanding the environmental persistence and degradation mechanisms of related compounds. This research could inform the environmental management of residues from "this compound" production and use (Brahushi et al., 2017).

Wirkmechanismus

Target of Action

The primary target of the compound 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a significant role in tumor cell proliferation and tumor hypoxia .

Mode of Action

This compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the tumor cells’ metabolism, leading to a significant modification in pH .

Biochemical Pathways

The inhibition of CA IX by this compound affects the biochemical pathway of anaerobic glycolysis . This disruption leads to changes in gene expression, causing uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

The compound’s effectiveness against cancer cell lines suggests that it has sufficient bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of apoptosis in cancer cells . The compound also shows a significant inhibitory effect against cancer cell lines .

Eigenschaften

IUPAC Name |

2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-12-6-11-17(21-20-12)19-13-7-9-14(10-8-13)22-25(23,24)16-5-3-2-4-15(16)18/h2-11,22H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMLWRRPIZIHKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2440610.png)

![N-(3-chloro-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2440612.png)

![5-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3-(2-methoxyethyl)-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2440616.png)

![2-(Dimethylamino)benzo[d]thiazol-6-yl 4-methoxybenzoate](/img/structure/B2440617.png)

![N-[[6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2440623.png)

![N-(3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)phenyl)acetamide](/img/structure/B2440624.png)